Ethyl(quinolin-2-ylmethyl)amine dihydrochloride
Overview
Description
Ethyl(quinolin-2-ylmethyl)amine dihydrochloride is a research chemical with the CAS Number: 1269151-18-9 . It has a molecular weight of 259.18 .
Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for this compound is 1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12 (10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H .
Scientific Research Applications
1. Coordination Chemistry and Potential Therapeutic Applications
Ethyl(quinolin-2-ylmethyl)amine derivatives have been studied for their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes have potential applications in targeted delivery of therapeutic agents. For instance, they can be used to deliver nitric oxide (NO) to specific biological sites like tumors, where NO is released upon irradiation with long-wavelength light. This characteristic suggests their potential in photodynamic therapy and targeted drug delivery (Yang et al., 2017).
2. Electrochemical Synthesis and Applications
Compounds related to Ethyl(quinolin-2-ylmethyl)amine dihydrochloride have been synthesized using electrochemical methods. These methods offer a green chemistry approach to synthesize such compounds and open up potential applications in the field of electrochemistry and material science (Kumari & Sharma, 2011).
3. Antimicrobial Activity
Derivatives of Ethyl(quinolin-2-ylmethyl)amine have shown potential as antimicrobial agents. Studies have demonstrated their efficacy in inhibiting the growth of various bacteria and fungi, suggesting their use in the development of new antimicrobial drugs (Holla et al., 2006).
4. Photovoltaic Applications
Certain derivatives of Ethyl(quinolin-2-ylmethyl)amine have been explored for their photovoltaic properties. Their potential use in organic–inorganic photodiode fabrication indicates a role in the development of new materials for solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
5. Anti-Tubercular Properties
Recent research has explored the anti-tubercular properties of compounds related to Ethyl(quinolin-2-ylmethyl)amine. These compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential use in developing new treatments for tuberculosis (Karkara et al., 2020).
Mechanism of Action
Chemical Structure
Ethyl(quinolin-2-ylmethyl)amine dihydrochloride has a molecular formula of C12H16Cl2N2 . It contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains an ethylamine group, which is a primary amine.Molecular Weight
The molecular weight of this compound is 259.18 g/mol .Physical Properties
This compound is a powder at room temperature .Storage and Stability
It is recommended to store this compound at room temperature . The stability of this compound can be affected by various environmental factors such as temperature, humidity, and light.Properties
IUPAC Name |
N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRQHGBEECYHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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